3-(4-fluorophenyl)-7-(3-hydroxypropyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
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Overview
Description
3-(4-fluorophenyl)-7-(3-hydroxypropyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a fluorophenyl group, a hydroxypropyl side chain, and a fused pyrazolo-pyrido-pyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 3-(4-fluorophenyl)-7-(3-hydroxypropyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can be achieved through several synthetic routes. One efficient method involves the palladium-catalyzed solvent-free reaction of β-halovinyl/aryl aldehydes with 3-aminopyrazoles under microwave irradiation . This method provides good yields and is applicable for the synthesis of a wide range of substituted pyrazolo[1,5-a]pyrimidines.
Chemical Reactions Analysis
3-(4-fluorophenyl)-7-(3-hydroxypropyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group allows for nucleophilic aromatic substitution reactions, where nucleophiles can replace the fluorine atom under appropriate conditions.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its unique structure makes it a candidate for drug development, particularly in the field of oncology.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-7-(3-hydroxypropyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. This binding can lead to the disruption of cellular processes, resulting in cytotoxic effects on cancer cells.
Comparison with Similar Compounds
Similar compounds to 3-(4-fluorophenyl)-7-(3-hydroxypropyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one include other pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines . These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties. The presence of the fluorophenyl group and the hydroxypropyl side chain in this compound makes it unique and potentially more effective in certain applications.
Properties
Molecular Formula |
C18H15FN4O2 |
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Molecular Weight |
338.3 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-11-(3-hydroxypropyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C18H15FN4O2/c19-13-4-2-12(3-5-13)14-11-21-23-16-6-8-22(7-1-9-24)18(25)15(16)10-20-17(14)23/h2-6,8,10-11,24H,1,7,9H2 |
InChI Key |
GEOBLJBMFSVYOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3N=CC4=C(N3N=C2)C=CN(C4=O)CCCO)F |
Origin of Product |
United States |
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